molecular formula C6H10O8 B166337 mucic acid CAS No. 526-99-8

mucic acid

Cat. No. B166337
CAS RN: 526-99-8
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-DUHBMQHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mucic acid, also known as galactaric acid or meso-galactaric acid, is an aldaric acid. It is obtained by nitric acid oxidation of galactose or galactose-containing compounds such as lactose, dulcite, quercite, and most varieties of gum . Mucic acid forms a crystalline powder, which melts at 210–230 °C . It is insoluble in alcohol, and nearly insoluble in cold water .


Synthesis Analysis

Mucic acid can be biosynthesized by oxidation of D-galacturonic acid, which is the main constituent of pectin . The structure and properties of mucic acid are similar to that of glucaric acid, and can be widely applied in the preparation of important platform compounds, polymers, and macromolecular materials .


Molecular Structure Analysis

The molecular formula of mucic acid is C6H10O8 . It has a molar mass of 210.138 g·mol−1 . The IUPAC name for mucic acid is (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic acid .


Chemical Reactions Analysis

When mucic acid is heated with pyridine to 140 °C, it is converted into allomucic acid . When digested with fuming hydrochloric acid for some time, it is converted into αα′ furfural dicarboxylic acid. While on heating with barium sulfide, it is transformed into α-thiophene carboxylic acid .


Physical And Chemical Properties Analysis

Mucic acid forms a crystalline powder, which melts at 210–230 °C . It is insoluble in alcohol, and nearly insoluble in cold water .

Scientific Research Applications

Mucic Acid Production from Pectin-Derived D-Galacturonic Acid

Mucic acid, a hexaric acid, can be biosynthesized from D-galacturonic acid, a major constituent of pectin. This process is economically and environmentally significant due to pectin's status as a cheap, renewable biomass resource. Mucic acid shows promise in the preparation of vital platform compounds, polymers, and macromolecular materials, drawing parallels to glucaric acid in structure and properties (Huanghong Tan et al., 2022).

Isolation of Mucic Acid from Fruits

Historically, mucic acid was identified in putrified blood and sugar beet diffusion juice. More recently, it has been isolated from ripe peaches and pears, suggesting its natural occurrence in fresh fruits in the free state (E. Anet & T. Reynolds, 1954).

Bio-Based Mucic Acid Conversion Processes

Mucic acid, also known as galactaric acid, has been the focus of hydrotreatment studies. It can be converted into various partially and fully deoxygenated products, including valuable compounds like levulinic acid, furoic acid, and adipic acid, a precursor for bio-based nylon 6,6. These studies provide insight into industrial applications of mucic acid in aqueous media at elevated temperatures (B. Hočevar, M. Grilc, & B. Likozar, 2019).

Anticancer and Antioxidant Activities of Mucic Acid Derivatives

The derivative 2-methoxy mucic acid, isolated from Rhizophora apiculata, has shown significant anticancer and antioxidant activities. This discovery opens new avenues for anticancer drug development, highlighting mucic acid's potential in therapeutic applications (A. Parthiban et al., 2021).

Mucic Acid as a Chromogenic Agent

Mucic acid has been studied for its analytical potential as a chromogenic reagent for spectrophotometric determination of trace materials. Its interactions with various metal ions in basic media have been observed, demonstrating its utility in analytical chemistry (A. González-Portal, F. Bermejo-martinez, & C. Baluja-santos, 1982).

Conversion of Mucic Acid into Adipic Acid

The conversion of mucic acid into adipic acid, a key polymer precursor, has been demonstrated through catalytic processes. This represents a sustainable and innovative approach for producing bio-adipic acid from biomass resources (Xiukai Li et al., 2014).

Safety And Hazards

Mucic acid does not have particular human health hazards, but a large dose swallow causes nausea, vomiting . It is recommended to avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practice .

Future Directions

Mucic acid can be used to replace tartaric acid in self-raising flour or fizzies . It has been used as a precursor of adipic acid in the way to nylon by a rhenium-catalyzed deoxydehydration reaction . It has been used as a precursor of Taxol in Nicolaou Taxol total synthesis (1994) . The future application of mucic acid is prospected, and future directions for the preparation of mucic acid by biological method are also proposed .

properties

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3+,4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLZVSRJTYRBFB-DUHBMQHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048740
Record name Mucic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Faintly beige powder; [MSDSonline], Solid
Record name Galactaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5398
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

ACICULAR CRYSTALS; SOL IN WATER /AMMONIUM SALT/, SOL IN 300 PARTS COLD WATER, 60 PARTS BOILING WATER; SOL IN ALKALIES; PRACTICALLY INSOL IN ALCOHOL, ETHER, INSOL IN PYRIMIDINE, 3.3 mg/mL at 14 °C
Record name GALACTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Galactaric acid

Color/Form

CRYSTALLINE POWDER, PRISMS FROM WATER

CAS RN

526-99-8
Record name Mucic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactaric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mucic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galactaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALACTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E149J5OTIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GALACTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 225 °C
Record name Galactaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mucic acid
Reactant of Route 2
mucic acid
Reactant of Route 3
mucic acid
Reactant of Route 4
mucic acid
Reactant of Route 5
mucic acid
Reactant of Route 6
mucic acid

Citations

For This Compound
4,950
Citations
E Anet, TM Reynolds - Nature, 1954 - nature.com
… from sugar beet2 • Pure mucic acid has now been isolated from … The isolated acid and mucic acid behaved identically on … ,vlien the fractions containing mucic acid were allowed to stand …
Number of citations: 274 www.nature.com
X Li, D Wu, T Lu, G Yi, H Su… - Angewandte Chemie …, 2014 - Wiley Online Library
… reported the conversion of mucic acid into adipic acid ester, by … the highly efficient conversion of mucic acid (1) into muconic … Mucic acid (1) is a C 6 sugar acid which can be produced …
Number of citations: 140 onlinelibrary.wiley.com
B Ashwin, B Abinaya, TP Prasith, SV Chandran… - International journal of …, 2020 - Elsevier
Three-dimensional (3D) printing is a promising technology to fabricate the intricate biomimetic structure. The primary focus of this study was to develop the bioactive 3D-scaffolds to …
Number of citations: 66 www.sciencedirect.com
M Ortiz-Sanchez, JC Solarte-Toro… - Biochemical …, 2020 - Elsevier
… is the mucic acid. This work addresses the pre-feasibility analysis of the mucic acid production … The proposed biorefinery comprises the pectin extraction using citric acid, mucic acid …
Number of citations: 41 www.sciencedirect.com
JH Jang, JT Hopper, I Ro, P Christopher… - Catalysis Science & …, 2023 - pubs.rsc.org
… In this study, a one-step conversion of bioderived mucic acid to adipates is reported over a heterogeneous, bifunctional Ir–ReO x /C catalyst via deoxydehydration (DODH) and catalytic …
Number of citations: 1 pubs.rsc.org
V Vidgren, S Halinen, A Tamminen, S Olenius… - Microbial Cell …, 2020 - Springer
… mucic acid directly from pectin, the metabolism of d-galacturonic acid was not completely disrupted and mucic acid … produced more mucic acid than a previously constructed T. reesei …
Number of citations: 8 link.springer.com
A Lakatos, R Bertani, T Kiss, A Venzo… - … A European Journal, 2004 - Wiley Online Library
… Al III /mucic acid: The NMR spectra of mucic acid are simpler … As the two ends of mucic acid are magnetically equivalent, … III /saccharic acid system, mucic acid seems to coordinate to the …
GA Jeffrey, RA Wood - Carbohydrate Research, 1982 - Elsevier
… Galactaric acid (1; mucic acid) has an unusually low soiubility in water for an unsubstituted carbohydrate. This property is accompanied by a relatively high melting-point, 206 O, and a …
Number of citations: 51 www.sciencedirect.com
K Chaitra, KR Singh, MS Raghu, MP Sadashiva… - Chemical Data …, 2022 - Elsevier
… In acetic acid, 1 0 amines of CHT will get protonated, this favors cross linking of two terminal carboxylic acid groups of mucic acid. Hydroxyl groups present in mucic acid cross-linked …
Number of citations: 5 www.sciencedirect.com
B Hočevar, M Grilc, B Likozar - Catalysts, 2019 - mdpi.com
… The HDO of C6 aldaric acid (particularly mucic acid used in … for selective conversion of mucic acid. Initially, commercially … on different supports on the HDO of mucic acid, a bio-based …
Number of citations: 24 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.